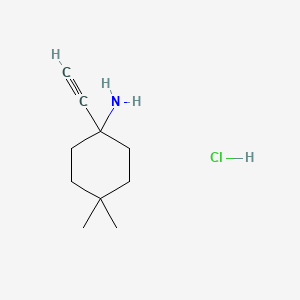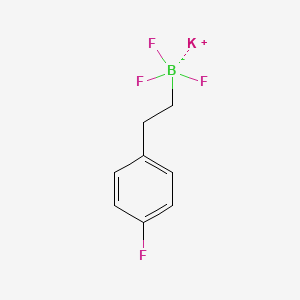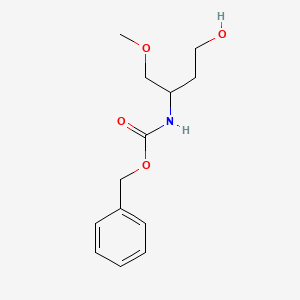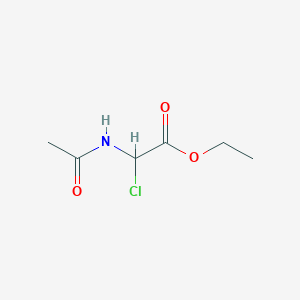![molecular formula C12H10F2O2 B13482811 2-Fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13482811.png)
2-Fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the class of fluoro-substituted bicyclo[1.1.1]pentanes. These compounds are known for their unique structural properties and have gained significant attention in various fields of chemistry and medicinal research. The incorporation of fluorine atoms into the bicyclo[1.1.1]pentane skeleton can significantly alter the physicochemical properties of the compound, making it a valuable scaffold for drug development and other applications .
Vorbereitungsmethoden
The synthesis of 2-Fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves several steps. One practical and scalable approach to fluoro-substituted bicyclo[1.1.1]pentanes has been developed after more than 20 years of trials . The synthetic route typically involves the following steps:
Starting Materials: The synthesis begins with bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Decarboxylative Fluorination: This step involves the decarboxylation of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid to introduce the fluorine atom at the desired position.
Reaction Conditions: The reaction is typically carried out using silver nitrate (AgNO3) as a reagent under specific conditions to achieve the desired product.
Analyse Chemischer Reaktionen
2-Fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold in drug development due to its unique structural properties and ability to modulate the physicochemical properties of drugs.
Supramolecular Chemistry: It is used in the design of supramolecular structures and materials.
Materials Science: The compound finds applications in the development of new materials with specific properties.
Biological Research: It is used in biological studies to understand the effects of fluorine substitution on biological activity.
Wirkmechanismus
The mechanism of action of 2-Fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets and pathways. The incorporation of fluorine atoms can alter the acidity/basicity of neighboring functional groups and control the conformation of the molecule . This can influence the compound’s binding affinity to specific targets and its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane Derivatives: These compounds share the bicyclo[1.1.1]pentane core but differ in the substituents attached to the core.
Fluorinated Bicyclo[1.1.1]pentanes: These compounds have different positions and numbers of fluorine atoms, which can influence their properties and applications.
Phenyl Ring Substituted Compounds: Compounds where the phenyl ring is replaced with the bicyclo[1.1.1]pentane skeleton, showing improved activity and physicochemical properties.
Eigenschaften
Molekularformel |
C12H10F2O2 |
|---|---|
Molekulargewicht |
224.20 g/mol |
IUPAC-Name |
2-fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C12H10F2O2/c13-8-3-1-2-7(4-8)11-5-12(6-11,9(11)14)10(15)16/h1-4,9H,5-6H2,(H,15,16) |
InChI-Schlüssel |
YZBCDEVCCNSNJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(C2F)C(=O)O)C3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![lithium(1+) 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13482729.png)
![(2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B13482733.png)



![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-8-yl}methanamine hydrochloride](/img/structure/B13482774.png)


![3,3-Dimethyl-1-oxa-7-azaspiro[3.5]nonanehydrochloride](/img/structure/B13482787.png)



![(5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13482822.png)

